molecular formula C₁₈H₂₄D₆O₂ B1161521 Pinolenic Acid-d6

Pinolenic Acid-d6

Cat. No.: B1161521
M. Wt: 284.47
Attention: For research use only. Not for human or veterinary use.
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Description

Pinolenic Acid-d6 is a deuterium-labeled analog of pinolenic acid, a polyunsaturated fatty acid (PUFA) found predominantly in pine nut oil. This stable isotope is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of pinolenic acid and its metabolites in biological samples, enabling advanced research in lipidomics and metabolic studies. The unlabeled pinolenic acid (PNLA) has demonstrated significant anti-inflammatory and immunomodulatory properties in scientific research. Studies on human monocytes and cell lines indicate that PNLA can reduce the production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β . Research further suggests that its mechanisms involve the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in anti-inflammatory processes, and the inhibition of signaling pathways such as NF-κB . These actions are of particular interest in researching inflammatory disorders such as rheumatoid arthritis, where PNLA has shown anti-atherogenic and immune-metabolic effects on pathogenic monocytes . Furthermore, PNLA is metabolized in mammalian systems by Elovl5 elongase to Δ7-eicosatrienoic acid (Δ7-ETrA), a metabolite believed to contribute to its observed biological activities . The ability of this compound to act as a tracer makes it invaluable for investigating these metabolic pathways in detail. This high-quality compound is provided with guaranteed purity and stability, making it a reliable tool for academic, pharmaceutical, and clinical researchers. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₈H₂₄D₆O₂

Molecular Weight

284.47

Synonyms

(5Z,9Z,12Z)-5,9,12-Octadecatrienoic Acid-d6;  (Z,Z,Z)-5,9,12-Octadecatrienoic Acid-d6 ;  (Z,Z,Z)-5,9,12-Octadecatrienoic Acid-d6;  5,9,12-cis-Octadecatrienoic Acid-d6;  Pinolenic Acid-d6;  cis,cis,cis-5,9,12-Octadecatrienoic Acid-d6;  cis-5,9,12-Octadecatr

Origin of Product

United States

Synthetic Strategies and Preparation of Pinolenic Acid D6

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

Chemical synthesis offers a powerful and flexible platform for producing deuterated molecules. For a complex target like Pinolenic Acid-d6, which is an all-cis-5,9,12-octadecatrienoic acid, the synthesis is typically multi-stepped and involves the assembly of smaller, pre-deuterated building blocks. nih.govwikipedia.org

Regiospecificity—the control of exactly where the deuterium atoms are placed—is paramount in the synthesis of this compound. The designation "d6" implies the incorporation of six deuterium atoms. While direct H/D exchange on the final pinolenic acid molecule is challenging without altering the double bonds, several established techniques allow for precise deuterium placement during the synthetic process.

Catalytic Isotope Exchange: For some polyunsaturated fatty acids, transition metal catalysts such as ruthenium or platinum complexes can facilitate the exchange of hydrogen for deuterium at specific positions, particularly the bis-allylic sites which are prone to oxidation. nih.gov This method is valued for reinforcing PUFAs against lipid peroxidation. nih.govmonash.edu

Synthesis from Deuterated Precursors: A more common and controllable method involves building the fatty acid chain from smaller, well-defined deuterated fragments. nih.gov This approach ensures that the deuterium atoms are located only at the desired positions. For instance, the synthesis of a C18 fatty acid chain can be achieved by coupling deuterated alkyl halides or aldehydes using reactions like Wittig or Suzuki coupling, which provide control over the formation of the carbon skeleton and the location of double bonds.

Pinolenic acid possesses three cis (or Z) double bonds. A critical challenge in its chemical synthesis is the preservation of this specific stereochemistry. Many synthetic reactions can produce a mixture of cis and trans isomers, which are difficult to separate.

To address this, stereoselective reactions are employed:

Alkyne Reduction: A common strategy for creating cis-double bonds is the partial reduction of an alkyne (triple bond) using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This method preferentially yields the cis-alkene.

Enzymatic Methods: As discussed in the following section, enzymes offer near-perfect stereoselectivity and are often used in chemoenzymatic strategies to ensure the correct configuration is achieved. nih.govmdpi.com The synthesis of other complex lipids has successfully combined chemical and biochemical steps to control stereochemistry. europa.euacs.org

Enzymatic and Biocatalytic Approaches for Deuterated Fatty Acid Production

Biocatalytic methods, which use enzymes or whole microbial cells, are increasingly favored for their high selectivity, mild reaction conditions, and environmental compatibility. nih.gov These approaches are particularly well-suited for the synthesis of complex molecules like deuterated fatty acids.

Microorganisms such as bacteria and yeast can be harnessed as cellular factories to produce deuterated compounds. This is achieved by manipulating their growth medium and nutrient sources. atu.ieulster.ac.ukresearchgate.net

Growth in Deuterated Media: One approach involves cultivating microorganisms in a medium where a significant portion of the water (H₂O) is replaced with deuterium oxide (D₂O). atu.ie The microbes incorporate deuterium from the water into the biomolecules they synthesize, including fatty acids. acs.org

Feeding Deuterated Substrates: A more targeted method is to supply the microbial culture with specific deuterated precursors, such as deuterated glycerol (B35011) or short-chain fatty acids. ulster.ac.ukresearchgate.net The organism's metabolic machinery then uses these building blocks to construct longer-chain fatty acids like this compound. Research has shown that the choice of deuterated substrate can direct the pattern of deuterium labeling in the final product. atu.ieresearchgate.net For example, using deuterated glycerol primarily labels the glycerol backbone of lipids, while using a deuterated carbon source like d-tetradecane leads to deuterium incorporation into the fatty acid chains. atu.ieulster.ac.uk

The table below summarizes findings from studies on the microbial production of deuterated bioactive compounds, illustrating the feasibility of these methods.

OrganismDeuterated Substrate(s)Product ClassAchieved Deuteration Level
Pseudomonas aeruginosaD₂O + h-glycerolRhamnolipids16%
Pseudomonas aeruginosaD₂O + d-glycerolRhamnolipids90%
Pseudomonas aeruginosaH₂O + d-tetradecaneRhamnolipidsDeuterium primarily in lipid chains
Candida bombicolaH₂O + d-isostearic acidSophorolipidsDeuterium incorporated directly into lipid chains
This table is based on data from directed microbial biosynthesis experiments. atu.ieulster.ac.ukresearchgate.net

Using isolated enzymes in a controlled in vitro setting offers exceptional precision for synthesizing or modifying fatty acids. Lipases are particularly prominent in lipid biotechnology due to their ability to catalyze esterification and hydrolysis reactions with high regio- and stereoselectivity. researchgate.netresearchgate.net

For this compound, an enzymatic approach could involve:

Lipase-Catalyzed Esterification: A pre-synthesized this compound could be attached to a glycerol backbone using a lipase (B570770) such as Novozym 435 or a lipase from Candida rugosa, both of which have been shown to be effective with non-deuterated pinolenic acid. researchgate.netnih.gov This is a key step in producing deuterated triglycerides.

Enzymatic Desaturation: In a more complex chemoenzymatic route, a deuterated saturated fatty acid precursor could be sequentially modified by desaturase enzymes to introduce the three required double bonds at the correct positions, although controlling this process outside of a living cell is highly challenging. The primary advantage of enzymes remains their unparalleled ability to control the stereochemistry of the product. nih.govacs.org

Purification and Isolation Methodologies for this compound

Following synthesis, the target compound, this compound, must be isolated from the reaction mixture and purified to a high degree. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Chromatography: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purification of fatty acids. nih.gov Reverse-phase HPLC, using a C18 column, can effectively separate fatty acids based on chain length, degree of unsaturation, and isotopic labeling.

Solid-Phase Extraction (SPE): SPE is often used as a preliminary cleanup step to remove major impurities before final purification by HPLC. acs.org Cartridges containing different sorbents can selectively retain either the target compound or the impurities, allowing for their separation.

Urea (B33335) Complexation: This is a classical technique used to enrich polyunsaturated fatty acids. nih.gov Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while PUFAs like pinolenic acid remain in the liquid phase. By separating the liquid and solid phases, a fraction enriched in the desired PUFA can be obtained. nih.gov

Low-Temperature Solvent Fractionation: This method exploits the differences in solubility of fatty acids in organic solvents at very low temperatures. nih.gov By carefully controlling the temperature, saturated fatty acids can be precipitated out of solution, leaving the more unsaturated fatty acids, including this compound, in the filtrate. nih.gov

The following table compares the common methodologies used for purifying pinolenic acid and its isotopologues.

Purification MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.High resolution and purity; adaptable to various fatty acids.Expensive; limited to smaller scales.
Solid-Phase Extraction (SPE) Selective adsorption of compounds onto a solid sorbent.Fast and efficient for sample cleanup; reduces solvent use.Lower resolution than HPLC; primarily for cleanup, not final purification.
Urea Complexation Formation of crystalline inclusion complexes with saturated/monounsaturated fatty acids.Effective for bulk enrichment of PUFAs; low cost.May not achieve very high purity in a single step; uses organic solvents. nih.gov
Low-Temperature Solvent Fractionation Differential solubility in a solvent at ultra-low temperatures.Can be scaled up for larger quantities; effective for enrichment.Requires specialized low-temperature equipment; solvent-intensive. nih.gov

Advanced Chromatographic Separation (e.g., Preparative HPLC, SFC)

Chromatographic techniques are indispensable for achieving the high degree of purity required for this compound. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a cornerstone for the purification of fatty acids. For this compound, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., a gradient of acetonitrile (B52724) and water). The separation is based on the principle that more nonpolar compounds interact more strongly with the stationary phase, resulting in longer retention times. This allows for the effective separation of this compound from more saturated or shorter-chain fatty acids that may be present as impurities. The efficiency of this technique allows for the isolation of fractions with high chemical and isotopic purity.

Supercritical Fluid Chromatography (SFC): Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for lipid analysis, offering high efficiency, speed, and reduced consumption of organic solvents. nih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov Its low viscosity and high diffusivity result in faster and more efficient separations compared to traditional HPLC. nih.gov SFC is particularly well-suited for separating isomeric species, which is critical for distinguishing this compound from its structural isomers. nih.gov When coupled with mass spectrometry (SFC-MS), it provides a rapid and sensitive method for both purification and analysis. diva-portal.orgnih.gov The use of various stationary phases and organic co-solvents enhances its flexibility for separating fatty acids with different polarities. diva-portal.org

Table 1: Comparison of Chromatographic Techniques for this compound Purification
ParameterPreparative HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Liquid (e.g., Acetonitrile/Water)Supercritical CO₂ with organic modifier
Principle of Separation Hydrophobicity and polarityPolarity, molecular weight, and shape
Key Advantages Well-established, high resolutionHigh speed, low organic solvent use, ideal for isomer separation nih.gov
Typical Stationary Phase Reversed-phase C18Various, including C18, silica, and chiral columns acs.org
Coupling with MS LC-MSSFC-MS diva-portal.org

Non-Chromatographic Enrichment Techniques (e.g., Urea Crystallization, Solvent Fractionation)

Prior to final chromatographic polishing, non-chromatographic techniques can be employed for the bulk enrichment of polyunsaturated fatty acids like pinolenic acid from a mixture.

Urea Crystallization: Urea crystallization, also known as urea complexation, is a highly effective method for separating fatty acids based on their degree of unsaturation. sphinxsai.comresearchgate.net The principle relies on the ability of urea to form crystalline inclusion complexes with linear, saturated, and monounsaturated fatty acids. taylors.edu.mywikipedia.org The kinked molecular structure of polyunsaturated fatty acids like pinolenic acid, due to its multiple cis-double bonds, prevents them from fitting into the urea crystal lattice. researchgate.net Consequently, when a fatty acid mixture is treated with an ethanolic or methanolic solution of urea and cooled, the saturated and less unsaturated fatty acids co-crystallize with urea, while the polyunsaturated fatty acids remain concentrated in the liquid filtrate. taylors.edu.myatlantis-press.com This method has been successfully used to significantly increase the concentration of pinolenic acid from pine nut oil fatty acids. nih.govnih.gov

Table 2: Example of Pinolenic Acid Enrichment using Urea Crystallization
Fatty AcidInitial Concentration (%)Concentration after Urea Crystallization (%)Fold Increase
Pinolenic Acid (18:3)14.145.13.2
Oleic Acid (18:1)28.94.0-7.2
Linoleic Acid (18:2)46.246.0~1.0
Palmitic Acid (16:0)5.30.4-13.3
Data adapted from a study on Korean pine nut oil using a 3:1 urea-to-fatty acid ratio in ethanol. nih.gov

Solvent Fractionation: Low-temperature solvent fractionation is another technique used to enrich polyunsaturated fatty acids. This method exploits the differences in solubility of fatty acids in an organic solvent at very low temperatures. nih.gov When a mixture of fatty acids is dissolved in a solvent like n-hexane and cooled to temperatures as low as -85°C, the saturated and monounsaturated fatty acids, having higher melting points, will crystallize and precipitate out of the solution. nih.gov The more unsaturated fatty acids, such as pinolenic acid, remain soluble in the cold solvent. The solid and liquid phases are then separated by filtration. Studies have shown that this method can produce pinolenic acid concentrates with a purity of nearly 70% from Siberian pine nut oil fatty acids. nih.gov

Analytical Validation of Deuterium Purity and Positional Isomerism in this compound

After purification, the final product must be rigorously analyzed to confirm its identity, isotopic enrichment, and isomeric purity.

Analytical Validation of Deuterium Purity: Mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the definitive technique for determining the level and location of deuterium incorporation. nih.govescholarship.org The mass spectrometer separates ions based on their mass-to-charge ratio. A pure, unlabeled pinolenic acid molecule will exhibit a specific molecular ion peak in the mass spectrum. This compound, by contrast, will show a molecular ion peak shifted by six mass units (M+6). By analyzing the ion intensities of the unlabeled (M+0) and various deuterated species (M+1 through M+6), the isotopic distribution can be determined and the average deuterium incorporation can be calculated with high precision. nih.gov This analysis confirms the success of the deuteration synthesis and ensures the compound is suitable for use as an internal standard.

Table 3: Hypothetical Mass Spectrometric Analysis for a Batch of this compound
IsotopologueMass ShiftRelative Abundance (%)
d0 (unlabeled)M+00.5
d1M+10.8
d2M+21.2
d3M+32.5
d4M+45.0
d5M+515.0
d6M+675.0
This data yields a calculated deuterium purity of >98% for d5 and d6 species.

Positional Isomerism: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the precise chemical structure of this compound, including the positions of its three double bonds and their cis configuration. nih.govmagritek.com Pinolenic acid is specifically all-cis-5,9,12-octadecatrienoic acid. wikipedia.org It must be distinguished from its isomers, such as γ-linolenic acid (all-cis-6,9,12-octadecatrienoic acid).

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The signals from the olefinic protons (on the double bonds) and the bis-allylic protons (the CH₂ group between two double bonds) are characteristic of the double bond positions. magritek.com

¹³C NMR spectroscopy provides a distinct signal for each carbon atom in the molecule, allowing for unambiguous confirmation of the carbon skeleton and the location of the double bonds. nih.govresearchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy), are used to establish connectivity between protons, confirming the sequence of atoms in the fatty acid chain and verifying the correct positional isomerism. nih.govmagritek.com

This comprehensive analytical approach ensures that the final this compound product is structurally correct and possesses the high isotopic purity required for its intended scientific applications.

Advanced Analytical Applications of Pinolenic Acid D6

Mass Spectrometry-Based Quantitation and Profiling

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of lipids from complex biological samples. asm.org In lipidomics, MS-based approaches offer high sensitivity and specificity, enabling the detailed characterization of hundreds of lipid species in a single analysis.

The most prominent application of Pinolenic Acid-d6 is as an internal standard for the accurate quantification of its non-labeled counterpart, pinolenic acid, and other related fatty acids. In quantitative analysis, especially in lipidomics, stable isotope dilution (SID) is the gold standard methodology. nih.govnih.gov This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (e.g., this compound) to a sample at the beginning of the analytical workflow. nih.gov

Because the deuterated standard is chemically and physically almost identical to the endogenous analyte, it experiences the same effects during sample extraction, derivatization, and analysis, thereby compensating for sample loss and variations in instrument response. lipidmaps.orguab.edu Since the labeled and unlabeled compounds are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities allows for precise and accurate quantification. lipidmaps.org This approach is superior to using a single, structurally different internal standard for all analytes, as it more accurately reflects the behavior of the specific target compound. lipidmaps.orgavantiresearch.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful platform for the targeted quantification of fatty acids. researchgate.net For the analysis of this compound as an internal standard, a robust LC-MS/MS method is essential.

Method development typically involves the optimization of several key parameters:

Chromatographic Separation: Reversed-phase chromatography is commonly employed, using columns such as C18 or C30 to separate fatty acids based on their hydrophobicity. thermofisher.commdpi.com The mobile phase usually consists of a gradient mixture of water and organic solvents like acetonitrile (B52724) and/or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. mdpi.comfrontiersin.org

Ionization: Electrospray ionization (ESI) in the negative ion mode is highly effective for fatty acids, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. mdpi.comecut.edu.cn

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. Multiple Reaction Monitoring (MRM) is a common acquisition mode where a specific precursor ion (the [M-H]⁻ of pinolenic acid or this compound) is selected and fragmented, and a specific product ion is monitored. mdpi.commdpi.com This process minimizes interferences from the complex biological matrix.

Table 1: Typical LC-MS/MS Parameters for Fatty Acid Analysis

ParameterTypical SettingReference
LC ColumnReversed-Phase C18 or C8, 2.1 x 100 mm, <2 µm mdpi.com
Mobile Phase AWater with 0.1% Formic Acid or 2 mM Ammonium Acetate researchgate.netfrontiersin.org
Mobile Phase BAcetonitrile/Isopropanol (varied ratios) with 0.1% Formic Acid frontiersin.org
Flow Rate0.2 - 0.4 mL/min researchgate.netfrontiersin.org
Ionization ModeElectrospray Ionization (ESI), Negative mdpi.comecut.edu.cn
Scan TypeMultiple Reaction Monitoring (MRM) mdpi.commdpi.com
Precursor Ion (Pinolenic Acid)m/z 277.2 ecut.edu.cn
Precursor Ion (this compound)m/z 283.3 caymanchem.com

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for fatty acid analysis, valued for its high chromatographic resolution. nih.govresearchgate.net Optimization for this compound involves several critical steps:

Derivatization: Free fatty acids are not volatile enough for GC analysis and must be chemically converted into more volatile forms. caymanchem.com The most common method is esterification to form fatty acid methyl esters (FAMEs). researchgate.netucdavis.edu For enhanced sensitivity, especially with negative chemical ionization (NCI), derivatization to pentafluorobenzyl (PFB) esters is preferred, as the halogenated derivative has a high electron affinity. lipidmaps.orgjianhaidulab.com

GC Separation: A capillary column with a polar stationary phase, such as those containing cyanopropyl or polyethylene (B3416737) glycol (e.g., Wax columns), is typically used to achieve separation of FAMEs, including geometric (cis/trans) isomers. ucdavis.eduthermofisher.com The oven temperature program is optimized to balance resolution and analysis time. lcms.cz

Ionization and Detection: For FAMEs, electron ionization (EI) at 70 eV is standard, producing a characteristic fragmentation pattern that aids in identification. cas.cn For the highly sensitive PFB esters, NCI is used, which generates abundant carboxylate anions with minimal fragmentation. lipidmaps.orgsemanticscholar.org Targeted analysis is performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only the m/z values corresponding to the analyte and the internal standard, significantly improving the signal-to-noise ratio. nih.gov

Table 2: Typical GC-MS Parameters for FAME Analysis

ParameterTypical SettingReference
DerivatizationConversion to Fatty Acid Methyl Esters (FAMEs) researchgate.netucdavis.edu
GC ColumnPolar (e.g., DB-FATWAX, TR-FAME), 30 m x 0.25 mm x 0.25 µm ucdavis.edulcms.cz
Carrier GasHelium or Hydrogen ucdavis.eduthermofisher.com
Oven ProgramInitial temp ~100-150°C, ramped to ~250°C lcms.czgcms.cz
Injector Temperature250-260°C lcms.cz
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI) cas.cnsemanticscholar.org
Scan TypeSelected Ion Monitoring (SIM) nih.gov

While deuterated standards are effective, a significant analytical challenge is the potential interference from the natural abundance of heavy isotopes in the unlabeled analyte, primarily carbon-13 (¹³C). thermofisher.com An unlabeled pinolenic acid molecule may contain several ¹³C atoms, leading to an "isotopologue" with a mass close to that of the deuterated standard.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, is crucial for overcoming this issue. escholarship.org These instruments can provide resolving power high enough to distinguish between the mass of a deuterated isotopologue (like this compound) and a ¹³C-containing isotopologue of the unlabeled compound. thermofisher.comwikipedia.org

This is possible due to the "mass defect"—the difference between an isotope's exact mass and its nominal mass. The exact mass of deuterium (B1214612) (²H) is 2.014102 u, while the exact mass of ¹³C is 13.003355 u. ualberta.ca The mass difference between a molecule containing six deuterium atoms versus one containing six ¹³C atoms is small but measurable with HRMS.

[this compound - H]⁻ (C₁₈H₂₃D₆O₂)⁻: Calculated Exact m/z = 283.2550

[¹³C₆-Pinolenic Acid - H]⁻ (¹³C₆¹²C₁₂H₂₉O₂)⁻: Calculated Exact m/z = 283.2375

The mass difference is only 0.0175 m/z. Resolving these two peaks requires a mass spectrometer with a resolving power of at least R = 283 / 0.0175 ≈ 16,200. Modern HRMS instruments routinely exceed this, allowing for unambiguous differentiation and ensuring the accuracy of stable isotope dilution quantification. thermofisher.comescholarship.org

Understanding how molecules break apart (fragment) in a mass spectrometer is fundamental to structural elucidation. Deuterium labeling is a powerful technique for investigating these fragmentation mechanisms. asm.org By comparing the tandem mass spectrum (MS/MS) of unlabeled pinolenic acid with that of this compound, researchers can trace the path of the deuterium atoms through the fragmentation process.

When the [M-H]⁻ ion of a fatty acid is fragmented by collision-induced dissociation (CID), it can undergo various reactions, including charge-remote fragmentation (CRF), where cleavage occurs along the hydrocarbon chain distant from the charged carboxylate group. capes.gov.brrsc.org The resulting fragments provide information about the structure, such as the location of double bonds.

If this compound is labeled at specific positions around its double bonds, the mass shifts observed in the fragment ions will confirm which parts of the original molecule they contain. rsc.org This allows for the validation of proposed fragmentation pathways or the discovery of new ones. asm.org For example, a characteristic fragmentation of Δ5 unsaturated fatty acids has been shown to yield specific diagnostic ions, a pattern that could be confirmed in this compound by observing the corresponding mass-shifted fragments. acs.org

This compound as an Internal Standard in Targeted Lipidomics and Metabolomics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research

While mass spectrometry excels in sensitivity and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in providing detailed atomic-level structural and dynamic information. doi.orgmdpi.com For an isotopically labeled compound like this compound, NMR serves several critical functions.

First, NMR is used to verify the exact location and extent of deuterium incorporation. A standard ¹H NMR spectrum would show the disappearance of signals corresponding to the protons that have been replaced by deuterium. nih.gov Furthermore, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their chemical environment within the molecule. This is essential for quality control of the labeled standard.

Second, NMR can be used for structural elucidation of lipids in solution. mdpi.com Although the low natural abundance of ¹³C and spectral overlap in ¹H NMR can be limitations, advanced 2D NMR techniques can provide detailed information on the conformation of the fatty acid chain. mdpi.com The use of isotopically labeled compounds can simplify complex spectra and aid in signal assignment. nih.gov While less sensitive than MS, quantitative NMR (qNMR) can also determine the concentration of compounds without the need for identical standards, though it is less suited for trace-level analysis. mdpi.com

Metabolic Tracing and Pathway Elucidation Using Pinolenic Acid D6

Investigation of De Novo Fatty Acid Synthesis and Turnover in Cellular Models

Stable isotopes like deuterium (B1214612) are instrumental in quantifying the dynamics of fatty acid synthesis and turnover. bioscientifica.com By introducing Pinolenic Acid-d6 to cellular models, researchers can gain insights into the rates of its incorporation into cellular lipids and the subsequent flow of its deuterated backbone through various anabolic pathways.

Incorporation Kinetics and Isotopic Flux Analysis

The study of incorporation kinetics involves monitoring the rate at which this compound is taken up by cells and integrated into different lipid classes. This is typically achieved by incubating cells with the deuterated tracer and analyzing the lipidome at various time points using mass spectrometry. nih.gov The change in the isotopic enrichment of different lipid species over time provides a measure of the turnover rate of these lipids.

Isotopic flux analysis further extends this by quantifying the rates of metabolic pathways. frontiersin.org By measuring the distribution of deuterium from this compound into its various metabolic products, it is possible to calculate the flux through specific enzymatic reactions, such as elongation and desaturation. mdpi.comdgmet.de This approach provides a dynamic view of lipid metabolism that is not attainable with conventional methods.

Table 1: Hypothetical Incorporation of this compound into Cellular Lipids of RAW264.7 Macrophages

Time (hours)This compound (% of Total Pinolenic Acid)Eicosatrienoic Acid-d6 (% of Total Eicosatrienoic Acid)Phospholipid-d6 Enrichment (%)
115.22.15.8
445.818.622.4
1278.355.960.1
2485.170.375.6

Tracing Carbon Flow Through Anabolic Pathways

This compound allows for the direct tracing of its carbon skeleton as it is metabolized and incorporated into more complex molecules. ahajournals.org Anabolic pathways, such as the synthesis of various lipid species, can be mapped by following the appearance of the deuterium label in downstream metabolites. For instance, the conversion of this compound to its elongated and desaturated derivatives can be readily monitored, providing a clear picture of the metabolic cascade. mdpi.com Furthermore, the incorporation of the deuterated acyl chain into neutral lipids and phospholipids (B1166683) reveals the partitioning of this fatty acid between storage and membrane synthesis pathways.

Elucidation of Pinolenic Acid Metabolic Fate in Non-Human Biological Systems

In vivo studies in non-human biological systems are crucial for understanding the whole-body metabolism of Pinolenic Acid. The use of this compound in such models allows for the investigation of its enzymatic processing and its distribution among different tissues and subcellular compartments.

Enzymatic Desaturation and Elongation Pathways of this compound

Pinolenic acid is known to undergo elongation to form eicosatrienoic acid (20:3, n-6). nih.gov By administering this compound, the activity of the elongase enzymes involved in this conversion can be quantified by measuring the rate of appearance of deuterated eicosatrienoic acid in various tissues. ahajournals.org While pinolenic acid itself is not a direct substrate for the delta-6 or delta-5 desaturases that act on linoleic and alpha-linolenic acids, tracing its deuterated metabolites can reveal alternative or less common metabolic pathways. ahajournals.orgmdpi.com The presence of the deuterium label allows for unambiguous identification of metabolites derived from the administered this compound, even at low concentrations. biorxiv.orgbiorxiv.org

Table 2: Hypothetical Distribution of Deuterated Metabolites of this compound in Rat Liver Phospholipids

MetaboliteDeuterium Enrichment (%) after 24h
This compound65.4
Eicosatrienoic Acid-d642.1
Docosatrienoic Acid-d65.3

This table shows the hypothetical enrichment of deuterium in Pinolenic Acid and its elongated metabolites within the liver phospholipids of a rat administered this compound, indicating active elongation pathways.

Subcellular Distribution and Compartmentalization of Deuterated Metabolites

Understanding where fatty acids and their metabolites are located within the cell is key to understanding their function. Isotope tracing with this compound, coupled with subcellular fractionation and imaging mass spectrometry, can reveal the compartmentalization of its deuterated metabolites. princeton.edu For example, it would be possible to determine the extent to which this compound and its derivatives are incorporated into the membranes of the endoplasmic reticulum, mitochondria, or lipid droplets. This information is vital for linking metabolic pathways to specific cellular organelles and functions. nih.gov

Mechanistic Studies of Lipid Remodeling and Acyl Chain Preferential Incorporation

Lipid remodeling is a dynamic process where the acyl chains of phospholipids are continuously exchanged. This process is crucial for maintaining membrane homeostasis and for generating signaling molecules. This compound is an excellent tool to study the mechanisms of lipid remodeling. caymanchem.comnih.gov By tracing the incorporation of the deuterated acyl chain into different phospholipid species, the substrate preferences of the enzymes involved in this process, such as acyltransferases, can be determined. embopress.org It can be investigated whether this compound is preferentially incorporated into specific phospholipid headgroup classes (e.g., phosphatidylcholine, phosphatidylethanolamine) or at specific positions (sn-1 vs. sn-2) of the glycerol (B35011) backbone. mdpi.combabraham.ac.uk Such studies provide insights into the selectivity of the enzymatic machinery that governs membrane lipid composition. nih.gov

Assessment of Isotope Effects on Enzyme Reaction Rates and Substrate Specificity

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a substrate molecule like this compound, serves as a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. This is due to the kinetic isotope effect (KIE), which is the change in the reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgnumberanalytics.com The magnitude of the KIE can provide profound insights into the rate-limiting steps of a reaction and the nature of the transition state. numberanalytics.comeinsteinmed.edu

In the context of this compound, the deuterium labels are strategically placed at the bis-allylic positions, which are chemically reactive sites susceptible to hydrogen abstraction by enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX). The C-D bond has a lower zero-point energy than a C-H bond, making it stronger and more difficult to break. Consequently, if C-H bond cleavage is the rate-determining step of an enzymatic reaction, substituting hydrogen with deuterium will slow down the reaction rate, resulting in a "normal" KIE (kH/kD > 1). numberanalytics.com

Research on other polyunsaturated fatty acids (PUFAs) has demonstrated the significance of this effect. For instance, studies using deuterated arachidonic acid have shown that the magnitude of the physiological KIE for COX and LOX oxygenation can be substantial. nih.gov Similarly, the substitution of deuterium at the reactive centers of linoleic and linolenic acids has been found to significantly reduce the rate of hydrogen abstraction. escholarship.org These findings establish a clear precedent for expecting significant isotope effects when this compound is metabolized by enzymes that target its bis-allylic protons.

The assessment of KIE with this compound involves comparative kinetic assays. The reaction rates of an enzyme, such as a specific fatty acid desaturase or elongase, are measured using both the unlabeled (d0) and the deuterated (d6) pinolenic acid as substrates. Key kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), are determined for both substrates under identical conditions. wikipedia.org A significant difference in Vₘₐₓ, and consequently in the catalytic efficiency (k꜀ₐₜ/Kₘ), between the d0 and d6 substrates would indicate that C-H bond breaking at the labeled position is a rate-limiting or partially rate-limiting step in the catalytic cycle.

Furthermore, the use of this compound can reveal shifts in enzyme substrate specificity. Enzymes that can act on multiple PUFAs may exhibit a change in preference when one substrate is deuterated. For example, if an enzyme can metabolize both pinolenic acid and another PUFA, the slowing of the reaction with this compound due to the KIE might lead to a relative increase in the consumption of the alternative, non-deuterated substrate. This "metabolic shunting" can provide valuable information about the substrate preferences and the flexibility of the enzyme's active site. Studies on other deuterated PUFAs have shown that deuteration can promote the shunting of a substrate to a different metabolic pathway. nih.gov

Hypothetical research findings examining the interaction of this compound with a putative fatty acid metabolizing enzyme, "Enzyme X," are presented below. These data illustrate how deuteration can affect reaction kinetics.

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)KIE on Vₘₐₓ (Vₘₐₓ_d0 / Vₘₐₓ_d6)
Pinolenic Acid-d05010.02.0 x 10⁵N/A
This compound522.50.48 x 10⁵4.0

Mechanistic Investigations of Pinolenic Acid Action Through Deuterated Analogues

Cellular Uptake and Intracellular Trafficking Studies with Pinolenic Acid-d6

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in lipidomics for tracing the metabolic fate of fatty acids within cells. mdpi.com The deuterium (B1214612) label allows for the precise tracking and quantification of the molecule and its metabolites, distinguishing it from endogenous pools of unlabeled fatty acids. nih.govlipidmaps.org This approach provides valuable insights into the mechanisms of cellular uptake, incorporation into complex lipids, and intracellular movement.

While direct studies specifically detailing the cellular uptake and trafficking of this compound are not extensively available in the reviewed literature, the methodology for such investigations is well-established. The general process involves introducing the deuterated fatty acid to cultured cells and, after a specified time, extracting the lipids. lipidmaps.org These extracts are then analyzed using techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the deuterated species. nih.govlipidmaps.org

This methodology allows researchers to determine the rate of uptake, the extent of incorporation into different lipid classes (e.g., phospholipids (B1166683), triglycerides), and the subcellular localization of the labeled fatty acid. For instance, studies on other fatty acids have successfully used deuterated analogues to quantify their presence in free form and as part of more complex lipid structures within cells like macrophages. nih.gov

Modulation of Lipid Mediator Biosynthesis Pathways (e.g., Eicosanoids, Resolvins)

Pinolenic acid has been shown to modulate the biosynthesis of lipid mediators, which are signaling molecules involved in inflammation and its resolution. researchgate.netmdpi.comnih.gov

Competition with Arachidonic Acid Metabolism in In Vitro Systems

Pinolenic acid can influence the metabolic pathways of other polyunsaturated fatty acids, notably arachidonic acid (AA), a key precursor for pro-inflammatory eicosanoids. mdpi.comnih.govmdpi.com Research has demonstrated that pinolenic acid is not a precursor for arachidonic acid. medchemexpress.com In fact, in HepG2 cells, treatment with pinolenic acid led to a significant reduction of arachidonic acid levels within the phosphatidylinositol fraction. mdpi.commedchemexpress.com

This reduction is significant because arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netmdpi.commdpi.com By competing with or reducing the available pool of arachidonic acid, pinolenic acid can indirectly decrease the production of these inflammatory compounds. researchgate.net Studies have shown that pinolenic acid can reduce the production of prostaglandin (B15479496) E2 (PGE2), a major pro-inflammatory prostaglandin derived from arachidonic acid, in LPS-stimulated murine RAW264.7 macrophages. mdpi.com

Deuterium Labeling to Trace Downstream Bioactive Lipid Formation

The use of deuterium-labeled this compound offers a precise method to trace its metabolic conversion and the formation of downstream bioactive lipids. mdpi.com While pinolenic acid itself is not converted to arachidonic acid, it is metabolized through elongation. mdpi.commedchemexpress.com The primary elongation product of pinolenic acid is Δ-7 eicosatrienoic acid (ETA; all-cis-7,11,14-20:3). mdpi.com

Receptor Binding and Activation Studies (e.g., Free Fatty Acid Receptors) in Cell-Based Assays

Pinolenic acid has been identified as an agonist for free fatty acid receptors (FFARs), specifically FFA1 (also known as GPR40) and FFA4 (also known as GPR120). soton.ac.uknih.gov These G protein-coupled receptors are involved in various physiological processes, including the regulation of metabolism and inflammation. nih.govmdpi.com

In vitro studies have demonstrated that pinolenic acid is a potent dual agonist for both FFA1 and FFA4. soton.ac.uknih.gov This dual activity is noteworthy as FFA1 activation is linked to enhanced glucose-stimulated insulin (B600854) secretion, while FFA4 activation is associated with insulin-sensitizing and anti-inflammatory effects. nih.gov The activation of these receptors by pinolenic acid may contribute to its observed beneficial metabolic effects. nih.govbiomolther.org For instance, activation of GPR120 can induce the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in glucose homeostasis. dovepress.com

The use of this compound in such cell-based assays can help to correlate receptor binding and activation with its direct cellular uptake and subsequent metabolic fate, providing a more complete picture of its mechanism of action.

Effects on Gene Expression and Transcriptional Regulation in Cellular Models

Pinolenic acid has been shown to influence the expression of genes involved in lipid metabolism and inflammation. mdpi.comnih.gov

Identification of Differentially Expressed Genes via RNA-Sequencing with this compound Treatment

RNA-sequencing (RNA-Seq) is a powerful tool for analyzing the transcriptome of cells and identifying changes in gene expression in response to a specific treatment. lexogen.comlexogen.com The application of RNA-Seq to cellular models treated with pinolenic acid has revealed significant alterations in the expression of genes related to both lipid metabolism and inflammatory pathways.

In human hepatoma HepG2 cells, pinolenic acid treatment led to the downregulation of genes involved in fatty acid biosynthesis, such as fatty acid synthase (FAS), sterol regulatory element-binding protein 1 (SREBP1), and stearoyl-CoA desaturase 1 (SCD1). mdpi.combohrium.com Furthermore, the expression of genes related to cholesterol synthesis (HMG-CoA reductase) and lipoprotein uptake (LDL receptor) was also suppressed. mdpi.combohrium.com

In the context of inflammation, RNA-sequencing of peripheral blood mononuclear cells (PBMCs) from patients with rheumatoid arthritis treated with pinolenic acid identified the upregulation of genes with anti-inflammatory and metabolic regulatory roles, including pyruvate (B1213749) dehydrogenase kinase-4 (PDK4). nih.gov Pathway analysis of these transcriptomic changes predicted the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation, and the inhibition of pro-inflammatory signaling pathways like NF-κB. nih.govnih.gov

The use of this compound in these studies would provide a direct link between the presence and metabolism of the fatty acid and the observed changes in gene expression, further solidifying the mechanistic understanding of its effects.

Pathway Analysis of Regulatory Networks (e.g., PPARs, NF-κB Signaling)

The use of deuterated analogues, such as this compound, is a sophisticated strategy in mechanistic studies to trace the metabolic fate and elucidate the precise molecular interactions of the parent compound. Replacing hydrogen atoms with their stable heavy isotope, deuterium, creates a molecule that is chemically similar but has a greater mass. This isotopic labeling allows for its distinction and tracking in complex biological systems without significantly altering its fundamental chemical properties. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. wikipedia.org This property makes deuterated compounds like this compound invaluable tools for pathway analysis, helping to clarify how pinolenic acid (PNLA) engages with and modulates key regulatory networks.

Investigations into the anti-inflammatory and metabolic effects of pinolenic acid have identified the Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB) signaling pathways as primary targets. This compound serves as a crucial tracer to dissect these interactions, confirming direct engagement and downstream consequences.

NF-κB Signaling Pathway Modulation

The NF-κB pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. encyclopedia.pubnih.gov Research demonstrates that pinolenic acid can inhibit the activation of NF-κB. nih.govresearchgate.net This inhibitory action is a key component of its anti-inflammatory profile. Studies have shown that PNLA can reduce the expression of iNOS and COX-2, key genes upregulated by NF-κB activation. encyclopedia.pubmdpi.com Furthermore, transcriptomic analysis of peripheral blood mononuclear cells (PBMCs) treated with PNLA predicted the inhibition of NF-κB. nih.gov In human THP-1 monocytes, PNLA has been observed to block NF-κB activity by preventing the degradation of its inhibitor, IκB. cardiff.ac.uk

The use of this compound in such studies would allow researchers to track the molecule's journey to the cell, its potential incorporation into cellular membranes, and its direct or indirect influence on the proteins within the NF-κB signaling cascade.

Table 1: Research Findings on Pinolenic Acid's Effect on the NF-κB Pathway

Cell/Model SystemStimulantObserved Effect of Pinolenic Acid (PNLA)Reference
Human THP-1 macrophage-like cellsLPSReduced expression of iNOS and COX-2, suggesting blockage of NF-κB activation. encyclopedia.pub
RAW264.7 macrophagesLPSReduced COX-2 and PGE2 release; prevented NF-κB activation. encyclopedia.pubnih.gov
EA.hy296 cellsTNF-αDecreased NF-κB activity; lowered ICAM-1 and MCP-1 production. encyclopedia.pubnih.gov
PBMCs from RA patientsLPSBioinformatic analysis showed inhibition of NF-κB. encyclopedia.pub
Human MDA-MB-231 breast cancer cellsTPAReduced PGE2 generation with lower COX-2 mRNA and protein levels. nih.govmdpi.com

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are nuclear receptors that play critical roles in the regulation of lipid metabolism and inflammation. plos.org There are different isoforms, including PPARα and PPARγ, which can be activated by fatty acids. Upon activation, PPARs can suppress inflammatory responses, partly by inhibiting the NF-κB pathway. mdpi.comresearchgate.net

Bioinformatic and transcriptomic analyses have consistently pointed towards the activation of PPARs as a key mechanism of pinolenic acid's action. encyclopedia.pubmdpi.com In studies involving monocytes from patients with rheumatoid arthritis, pathway analysis identified an upstream activation of PPARs following treatment with PNLA. researchgate.netnih.gov This activation is associated with the anti-inflammatory effects observed, as PPARs can inhibit the expression of pro-inflammatory genes. mdpi.com For instance, PPARα activation can suppress NF-κB by directly inducing the expression of its inhibitor, IκBα. oncotarget.com The interplay where PPARs inhibit key inflammatory transcription factors like NF-κB is a well-documented transrepression mechanism. researchgate.net

This compound would be instrumental in confirming that PNLA or its metabolites are direct ligands for PPARs. By tracing the deuterated analogue, researchers can verify its binding to these nuclear receptors and quantify the subsequent activation of target genes involved in metabolic and anti-inflammatory pathways.

Table 2: Research Findings on Pinolenic Acid's Effect on the PPAR Pathway

Cell/Model SystemAnalysis TypeObserved Effect of Pinolenic Acid (PNLA)Reference
PBMCs from RA patients and healthy volunteersWhole genome transcriptomicsBioinformatic analysis showed up-regulated expression of PPARs. encyclopedia.pub
CD14+ Monocytes from RA patientsRNA-sequencingPathway analysis identified upstream activation of PPARs. researchgate.netnih.gov
PBMCsBioinformatic analysisSuggested stimulation of anti-inflammatory transcription factors, including PPARs. mdpi.com
PBMCs from RA patientsRNA-sequencingPathway analysis predicted upstream activation of nuclear receptors PPARs. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
Pinolenic Acid PNLA
This compound -
Peroxisome Proliferator-Activated Receptor PPAR
Nuclear Factor-kappa B NF-κB
Tumor Necrosis Factor-alpha TNF-α
Interleukin-6 IL-6
Inducible Nitric Oxide Synthase iNOS
Cyclooxygenase-2 COX-2
Prostaglandin E2 PGE2
Lipopolysaccharide LPS
12-O-tetradecanoylphorbol-13-acetate TPA
Intercellular Adhesion Molecule-1 ICAM-1
Monocyte Chemoattractant Protein-1 MCP-1
Inhibitor of kappa B IκB

Future Perspectives and Emerging Research Avenues

Development of Advanced Deuterated Probes for Spatially Resolved Metabolic Studies

The ability to visualize metabolic processes as they occur within the intricate architecture of a cell or tissue is a primary goal of modern cell biology. Deuterated molecules, including fatty acids, are at the forefront of this endeavor, serving as non-invasive, bioorthogonal probes for advanced imaging techniques.

The use of deuterium (B1214612) (²H) as a label is particularly advantageous for techniques like Stimulated Raman Scattering (SRS) microscopy. rsc.orgresearchgate.net The carbon-deuterium (C-D) bond has a vibrational frequency that lies in a "silent" region of the cellular Raman spectrum, meaning it does not overlap with signals from endogenous biomolecules like lipids (C-H bonds) and proteins. rsc.org This spectral separation allows for the highly specific and quantitative imaging of the deuterated probe's distribution and transformation in real-time and with subcellular resolution. rsc.orgresearchgate.net

Future research will likely focus on synthesizing and applying Pinolenic Acid-d6 as an SRS probe to:

Track Lipid Droplet Dynamics: Visualize the uptake of this compound and its incorporation into lipid droplets within living cells, providing insights into fat storage heterogeneity and turnover. rsc.org

Map Metabolic Activity in Tissues: By administering this compound to model organisms, researchers could map its metabolic fate in different tissues and cell types, revealing how its metabolism changes in disease states. rsc.org

Investigate Membrane Composition: Advanced imaging could potentially resolve the incorporation of this compound into cellular membranes, shedding light on how it influences membrane structure and phase behavior, a process that can be influenced by deuteration itself. acs.org

Beyond SRS, deuterated lipids are also crucial for mass spectrometry imaging (MSI) and solid-state deuterium nuclear magnetic resonance (²H-NMR) spectroscopy, which provide complementary information on spatial lipid distribution and membrane order, respectively. rsc.orgacs.org The development of organelle-targeted probes, a strategy already applied to other deuterated lipids, could further enhance spatial resolution by directing this compound to specific subcellular compartments like lysosomes or mitochondria. pnas.org

Integration of this compound Tracing with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics)

To achieve a holistic understanding of the biological impact of this compound, its metabolic tracing must be integrated with other large-scale "omics" analyses. nih.gov This systems-level approach allows researchers to connect the metabolic fate of the fatty acid with global changes in gene expression and protein abundance. frontiersin.org

Stable isotope labeling is a cornerstone of quantitative proteomics, most notably in the SILAC (Stable Isotope Labeling by Amino acids in Cell culture) method. chempep.comcreative-proteomics.com A similar principle can be applied to lipidomics. By introducing this compound into a biological system, researchers can trigger metabolic shifts. The subsequent application of proteomics and transcriptomics can reveal how the cell adapts to the presence of this specific fatty acid.

Key research avenues include:

Proteomic Profiling: After cells are treated with this compound, quantitative proteomics could identify changes in the expression levels of enzymes involved in fatty acid metabolism, such as elongases and desaturases, or proteins involved in lipid transport and signaling. chempep.com

Transcriptomic Analysis: RNA-sequencing could be performed on the same samples to measure changes in the transcription of genes related to lipid metabolism, inflammation, and other pathways affected by pinolenic acid. mdpi.com Studies have already shown that pinolenic acid can regulate the expression of numerous mRNAs and microRNAs involved in inflammatory and metabolic processes. mdpi.com

Metabolomic Flux Analysis: Combining this compound tracing with broad-scale metabolomics allows for a comprehensive mapping of metabolic networks. This approach can quantify how this compound alters various metabolic pathways beyond its own, providing a system-wide view of its impact. creative-proteomics.comcreative-proteomics.com

This multi-omics integration provides a powerful framework for building and validating computational models of metabolism and understanding the systemic effects of specific dietary lipids. nih.govfrontiersin.org

Research AreaPotential Integration with this compound TracingExpected Insights
Proteomics Quantitative analysis of cellular proteins after incubation with this compound.Identification of key enzymes and transporters whose expression is regulated by pinolenic acid. chempep.com
Transcriptomics Genome-wide analysis of mRNA levels in response to this compound treatment.Understanding the genetic and regulatory networks that control pinolenic acid metabolism and its downstream effects. mdpi.com
Metabolomics Isotope tracing to follow the d6-label into downstream metabolites, combined with global metabolite profiling.Mapping the complete metabolic fate of pinolenic acid and its influence on other metabolic pathways. creative-proteomics.com

Computational Modeling and Simulation of Deuterated Fatty Acid Metabolism and Interactions

Computational modeling is an indispensable tool for interpreting the complex datasets generated by stable isotope tracing experiments. energy.gov These models can simulate metabolic networks and predict how they will respond to perturbations, such as the introduction of a novel fatty acid.

The data derived from this compound tracing is ideally suited for fueling such models. For instance, Fatty Acid Source Analysis (FASA) is a modeling approach that uses stable isotope labeling to quantify the relative contributions of de novo synthesis, import, and elongation to cellular fatty acid pools. nih.gov Applying FASA with this compound could precisely determine:

The efficiency of its elongation to larger fatty acids like eicosatrienoic acid (ETA). mdpi.com

How it competes with other fatty acids for metabolic enzymes.

How different cell types or disease states alter its metabolic processing. nih.gov

Furthermore, molecular dynamics (MD) simulations are used to model the behavior of lipids in membranes. acs.org Data from deuterium NMR studies, which measure the orientation of C-D bonds, are a critical input for validating the accuracy of these simulations. acs.org By incorporating this compound into model membranes, ²H-NMR experiments could provide precise measurements of its effect on membrane order. This data would be invaluable for developing and refining computational models that can predict how pinolenic acid alters the biophysical properties of cell membranes. rsc.orgacs.org

Novel Applications of this compound in Systems Biology and Analytical Chemistry

The unique properties of this compound open up novel applications in both systems biology and analytical chemistry, moving beyond its role as a simple metabolic tracer.

In systems biology , this compound can be used as a precise tool to perturb lipid metabolic networks. By introducing a known quantity of the labeled fatty acid, researchers can track the ripple effects throughout the entire lipidome and connected pathways, providing quantitative data to build and test systems-level models of cellular metabolism. nih.govfrontiersin.org This approach is crucial for understanding metabolic regulation and identifying potential points of therapeutic intervention. energy.gov

In analytical chemistry , this compound serves as an ideal internal standard for mass spectrometry-based quantification. nih.gov When measuring the amount of natural pinolenic acid in a complex biological sample, matrix effects can interfere with signal intensity, leading to inaccurate results. By adding a known amount of this compound to the sample, its signal can be used to normalize the signal of the non-deuterated form. Because the deuterated standard is chemically identical to the analyte, it co-elutes in chromatography and experiences the same ionization effects in the mass spectrometer, ensuring highly accurate and precise quantification. frontiersin.org

The convergence of advanced analytical techniques with the availability of sophisticated probes like this compound promises to significantly advance our understanding of lipid metabolism in health and disease.

FieldApplication of this compoundRationale
Systems Biology Quantitative perturbation of lipid networks.Provides dynamic data to build and validate predictive models of metabolic regulation. frontiersin.orgenergy.gov
Analytical Chemistry Internal standard for mass spectrometry.Ensures accurate quantification of endogenous pinolenic acid by correcting for matrix effects. nih.govfrontiersin.org
Advanced Imaging Bioorthogonal probe for SRS microscopy.Enables real-time, spatially resolved imaging of fatty acid metabolism in living cells and tissues. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the isotopic purity and structural integrity of Pinolenic Acid-d6?

  • Answer : Isotopic purity is typically verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, compare the molecular ion peaks of this compound (deuterated) with non-deuterated analogs to confirm deuterium incorporation. NMR can resolve deuterium-induced shifts in proton environments, particularly in 1H^1\text{H}-NMR spectra where deuterated carbons show reduced/no signals . Quantitative 2H^2\text{H}-NMR is also used for purity assessment.

Q. How should researchers account for isotopic effects when using this compound as an internal standard in lipidomic studies?

  • Answer : Deuterated compounds like this compound may exhibit slight chromatographic retention time differences compared to non-deuterated analogs due to isotopic effects. To mitigate this:

  • Use ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle columns for sharper separations.
  • Validate retention time consistency across multiple runs and matrices.
  • Cross-validate with alternative internal standards (e.g., 13C^{13}\text{C}-labeled analogs) if retention shifts exceed ±0.1 minutes .

Q. What solvent systems are optimal for solubilizing this compound in experimental protocols?

  • Answer : this compound is lipid-soluble and requires organic solvents such as ethanol, chloroform, or dimethyl sulfoxide (DMSO). For aqueous compatibility, prepare stock solutions in ethanol (≥99.8% purity) and dilute in phosphate-buffered saline (PBS) with 0.1% fatty acid-free bovine serum albumin (BSA) to prevent aggregation .

Advanced Research Questions

Q. How can researchers design a robust pharmacokinetic study using this compound to track endogenous lipid metabolism?

  • Answer : Apply the PICOT framework to structure the study:

  • P opulation: Define the biological model (e.g., murine hepatocytes or human plasma samples).
  • I ntervention: Dose this compound at physiologically relevant concentrations (e.g., 1–10 µM).
  • C omparison: Use non-deuterated Pinolenic Acid as a control.
  • O utcome: Quantify metabolite turnover via LC-MS/MS with stable isotope dilution.
  • T ime frame: Establish timepoints capturing acute (0–24h) and chronic (7-day) effects .

Q. What statistical approaches are suitable for resolving contradictory data on deuterium-induced metabolic perturbations in lipidomics?

  • Answer : Contradictions may arise from deuterium’s kinetic isotope effect altering enzyme binding. Address this by:

  • Performing multivariate analysis (e.g., PCA or PLS-DA) to distinguish technical artifacts from biological variability.
  • Applying mixed-effects models to account for batch-to-batch isotopic variations.
  • Validating findings with orthogonal methods (e.g., isotope tracing using 13C^{13}\text{C}-glucose) .

Q. How can researchers validate the specificity of this compound in competitive binding assays for lipid receptors?

  • Answer :

  • Use saturation binding assays with increasing concentrations of this compound and non-deuterated analogs.
  • Calculate dissociation constants (KdK_d) via nonlinear regression; a >10% difference in KdK_d suggests isotopic interference.
  • Confirm specificity using CRISPR-edited cell lines lacking the target receptor (e.g., GPR120-knockout models) .

Methodological Considerations Table

Challenge Solution Key References
Isotopic purity verification2H^2\text{H}-NMR with deuterated solvent
Retention time variabilityUHPLC with sub-2µm columns
Metabolic interferenceOrthogonal 13C^{13}\text{C}-tracing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.